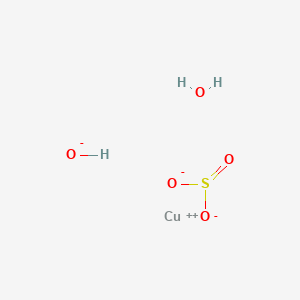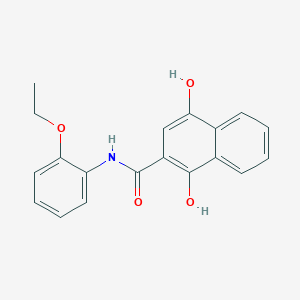
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Vorbereitungsmethoden
The synthesis of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with 1,4-dihydroxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is then purified using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound has a thiazolidinone ring instead of a naphthalene ring, leading to different chemical and biological properties.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound contains a fluorophenyl group and a thiophene ring, which also result in unique properties.
Eigenschaften
CAS-Nummer |
112309-21-4 |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-2-24-17-10-6-5-9-15(17)20-19(23)14-11-16(21)12-7-3-4-8-13(12)18(14)22/h3-11,21-22H,2H2,1H3,(H,20,23) |
InChI-Schlüssel |
AMXANCZNKBTHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


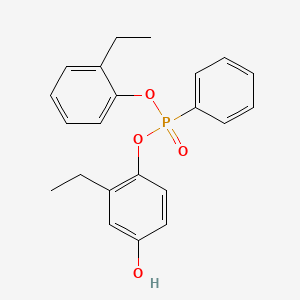

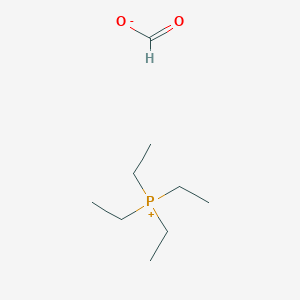

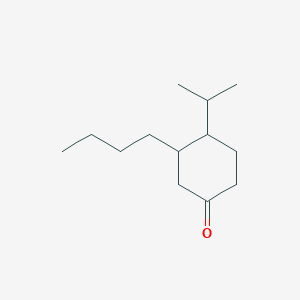

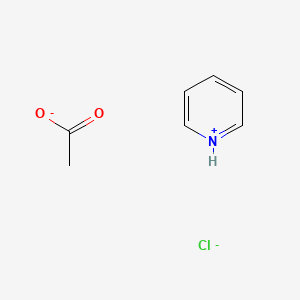
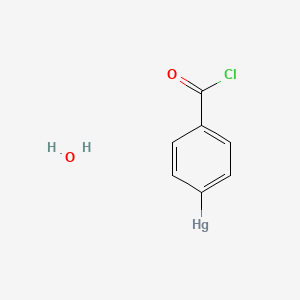
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)

